Product packaging for Benzyl piperazine-D7 diHCl(Cat. No.:CAS No. 1141738-08-0)

Benzyl piperazine-D7 diHCl

Cat. No.: B3026308
CAS No.: 1141738-08-0
M. Wt: 256.22 g/mol
InChI Key: BBUJLUKPBBBXMU-JQGXLDKISA-N
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Description

Context of Stable Isotope-Labeled Chemical Standards

In quantitative analytical chemistry, especially in fields like clinical toxicology, forensics, and pharmaceutical research, accuracy and precision are paramount. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for achieving reliable quantification, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. scispace.comsigmaaldrich.com

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and control. numberanalytics.com Its purpose is to correct for variations that can occur during the analytical process, including:

Sample preparation and extraction losses numberanalytics.commusechem.com

Fluctuations in instrument response (e.g., injection volume, detector sensitivity) scispace.comsigmaaldrich.com

Matrix effects, where components of the sample other than the analyte can enhance or suppress the analyte's signal musechem.com

SIL-IS, such as Benzylpiperazine-D7 diHCl, are compounds where one or more atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). musechem.com Because their chemical and physical properties are nearly identical to the native (unlabeled) analyte, they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source. sigmaaldrich.com However, they are readily distinguishable by their difference in mass-to-charge ratio (m/z). sigmaaldrich.com This allows the analytical instrument to measure the ratio of the analyte to the known concentration of the SIL-IS, which enables a highly accurate calculation of the analyte's concentration, effectively compensating for the aforementioned sources of error. scispace.commusechem.com

Significance of Benzylpiperazine-D7 diHCl as a Certified Reference Material (CRM) in Research

The reliability of any quantitative analysis is fundamentally dependent on the quality of the reference standards used for calibration and control. Benzylpiperazine-D7 diHCl is often supplied as a Certified Reference Material (CRM), which provides the highest level of quality assurance for an analytical standard. reagecon.comaroscientific.com

A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nata.com.au The production and certification of CRMs are governed by stringent international standards, primarily ISO 17034 ("General requirements for the competence of reference material producers"). reagecon.comnata.com.audakks.de

The key attributes of a CRM that make Benzylpiperazine-D7 diHCl significant for research include:

Certified Purity and Concentration: The concentration of the solution is precisely determined, and its uncertainty is calculated and stated on the certificate. nata.com.auromerlabs.com

Homogeneity and Stability: The material is verified to be uniform throughout the batch and stable over a specified period under defined storage conditions. reagecon.comromerlabs.com

Metrological Traceability: The certified value is linked to national or international standards through an unbroken chain of comparisons. nata.com.auromerlabs.com

Laboratories accredited under ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories") are often required to use CRMs to ensure the quality and validity of their results. dakks.de Using Benzylpiperazine-D7 diHCl as a CRM gives researchers confidence that their analytical measurements are accurate, reproducible, and traceable, which is crucial for method validation, clinical toxicology, forensic analysis, and law enforcement purposes. insatech.comaccustandard.com

Role in Quantitative Analytical Methodologies for Piperazine (B1678402) Derivatives

Benzylpiperazine-D7 diHCl plays a crucial role as an internal standard in the development and validation of analytical methods for the quantitative determination of piperazine derivatives in various matrices, including biological fluids and seized materials. dakks.denih.gov Piperazines are a class of psychoactive substances often found in illicit "designer drugs," making their accurate detection essential for forensic and clinical laboratories. nih.govunodc.org

A study by Koba et al. (2021) details a rapid and targeted method for detecting abused piperazine designer drugs using liquid chromatography-mass spectrometry (LC-MS). nih.gov In this research, Benzylpiperazine-D7 diHCl was used as one of the stable isotopically labeled (SIL) internal standards. The use of a deuterated analog like BZP-D7 provided the highest level of confidence in the results, ensuring reproducible quantification. nih.gov The method was validated by assessing key parameters to prove its reliability.

Interactive Table 1: Validation Parameters for LC-MS Analysis of Piperazine Derivatives Using BZP-D7 Internal Standard

This table summarizes the validation findings from a study where Benzylpiperazine-D7 was used as an internal standard for the quantification of Benzylpiperazine (BZP).

Validation ParameterResult for Benzylpiperazine (BZP)Reference
Linearity Range1 ng/mL - 1000 ng/mL nih.gov
Regression Equationy = 1.2312x + 0.0128 researchgate.net
Coefficient of Determination (R²)0.9989 researchgate.net
Limit of Detection (LOD)0.17 ng/mL researchgate.net
Limit of Quantification (LOQ)0.52 ng/mL researchgate.net

The data demonstrates that the method using Benzylpiperazine-D7 as an internal standard is linear over a wide concentration range and is highly sensitive, with low limits of detection and quantification. researchgate.net Another study on the stability of synthetic piperazines in human whole blood also utilized BZP-d7 to quantify BZP and its analogs, further cementing its application in forensic and toxicological research. oup.com The use of Benzylpiperazine-D7 diHCl ensures that the analytical method is robust and that the quantitative results are accurate, which is critical when these findings may be used in a legal or clinical context. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18Cl2N2 B3026308 Benzyl piperazine-D7 diHCl CAS No. 1141738-08-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;;/h1-5,12H,6-10H2;2*1H/i1D,2D,3D,4D,5D,10D2;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUJLUKPBBBXMU-JQGXLDKISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCNCC2)[2H])[2H].Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344948
Record name 1-Benzylpiperazine-d7 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141738-08-0
Record name 1-Benzylpiperazine-d7 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Derivatization Research of Benzyl Piperazine D7 Dihcl

Deuterium (B1214612) Labeling Strategies and Methodologies

The introduction of deuterium into a molecule can be achieved through various strategies, broadly categorized as either direct hydrogen-isotope exchange (HIE) on the final molecule or the use of deuterated precursors in a synthetic route.

For a molecule like Benzylpiperazine-D7, where the deuterium atoms are specifically located on the benzyl (B1604629) group (five on the phenyl ring and two on the methylene (B1212753) bridge), the most direct and controlled methodology involves a precursor-based approach. caymanchem.com This strategy ensures the precise placement and high incorporation level of the deuterium atoms.

General strategies applicable to such syntheses include:

Catalytic H/D Exchange: This method involves treating a substrate with a deuterium source in the presence of a metal catalyst (e.g., Ruthenium, Iridium) to facilitate the exchange of hydrogen for deuterium atoms. nih.gov While powerful, achieving regioselectivity for specific C-H bonds can be challenging.

Use of Deuterated Reagents: The most common approach for targeted labeling is the use of a building block that is already isotopically enriched. For BZP-D7, this involves using a deuterated benzylating agent.

Deuterated Solvents as Source: In some reactions, deuterated solvents such as acetone-d6 (B32918) or heavy water (D₂O) can serve as the deuterium source, often in catalyst-mediated reactions. nih.gov For instance, catalytic systems involving B(C₆F₅)₃ can promote the deuteration of N-alkylamines using acetone-d6. nih.gov

Given the specific labeling pattern of BZP-D7, the synthesis almost certainly relies on a deuterated precursor to build the final molecule, as this provides the greatest control over the isotopic substitution pattern. caymanchem.com

Precursor Chemistry and Reaction Pathways for Deuterated Synthesis

The synthesis of BZP-D7 diHCl mirrors the established routes for its non-deuterated counterpart, with the key difference being the use of an isotopically labeled precursor. The standard synthesis of BZP involves the reaction of piperazine (B1678402) with benzyl chloride. europa.eu

The reaction pathway for BZP-D7 is as follows:

N-Alkylation: Piperazine (or one of its salts) is reacted with benzyl-d7 chloride. In this reaction, a nitrogen atom of the piperazine ring acts as a nucleophile, attacking the methylene carbon of the benzyl-d7 chloride and displacing the chloride ion. To prevent the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine (B181160), the reaction is often performed using a mixture of piperazine monohydrochloride and piperazine hexahydrate. unodc.org

Formation of Dihydrochloride (B599025) Salt: The resulting Benzylpiperazine-d7 free base is then treated with a solution of hydrogen chloride (HCl), typically in a solvent like ethanol (B145695) or isopropanol. orgsyn.org This protonates both nitrogen atoms of the piperazine ring, leading to the precipitation of Benzylpiperazine-D7 as a stable dihydrochloride salt.

The table below details the key reactants in this synthetic pathway.

Precursor/ReagentChemical FormulaRole in Synthesis
PiperazineC₄H₁₀N₂The core heterocyclic structure, providing the piperazine ring.
Benzyl-d7 chlorideC₇D₇ClThe deuterated alkylating agent that introduces the benzyl-d7 group.
Hydrogen ChlorideHClReacts with the BZP-d7 free base to form the stable dihydrochloride salt.

This precursor-based approach ensures that the seven deuterium atoms are located exclusively on the benzyl portion of the molecule, yielding the desired 1-(phenyl-d5-methyl-d2)-piperazine structure. caymanchem.com

Characterization of Isotopic Purity and Enrichment

Confirming the successful synthesis of BZP-D7 diHCl requires analytical methods capable of verifying both the chemical structure and the isotopic labeling. The two primary techniques for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Mass Spectrometry (MS): This is the most direct method for confirming isotopic incorporation. The substitution of seven hydrogen atoms (atomic mass ≈ 1.008 amu) with seven deuterium atoms (atomic mass ≈ 2.014 amu) results in a predictable mass increase of approximately 7 Da. High-resolution mass spectrometry can precisely measure this mass difference, confirming the level of deuteration. In LC-MS analysis, BZP-D7 is separated chromatographically from any residual non-deuterated BZP, and its distinct mass-to-charge ratio is used for identification and quantification. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can definitively confirm the location of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of BZP-D7, the signals corresponding to the five protons on the phenyl ring and the two protons on the methylene bridge should be absent or significantly diminished. nih.gov The degree of signal reduction is used to calculate the isotopic enrichment at each site.

²H NMR: Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, providing a "fingerprint" of the deuteration pattern and confirming their presence on the benzyl group. acs.org

The table below summarizes the expected analytical results for the characterization of BZP-D7.

Analytical TechniqueExpected Result for BZP-D7Purpose
Mass Spectrometry (MS)Molecular ion peak is ~7 m/z units higher than unlabeled BZP.Confirms overall isotopic enrichment and purity.
¹H NMR SpectroscopyAbsence or significant reduction of signals for phenyl and benzyl methylene protons.Confirms location of deuterium labels and quantifies incorporation.
²H NMR SpectroscopyPresence of signals corresponding to the deuterium atoms on the benzyl group.Directly confirms the deuteration pattern.

These methods are crucial for quality control, ensuring the compound is suitable for use as a certified reference material or internal standard. caymanchem.com

Investigation of Byproducts and Impurities in Deuterated Synthesis

As with any chemical synthesis, the production of BZP-D7 diHCl is susceptible to the formation of byproducts and the presence of impurities. Careful control of reaction conditions is necessary to minimize these, and analytical methods are required for their detection.

The most significant potential byproduct in this synthesis is the deuterated analog of 1,4-dibenzylpiperazine (DBZP), a known impurity in the synthesis of BZP. europa.euunodc.orgnih.gov

Deuterated Dibenzylpiperazine Analogs: If a single piperazine molecule reacts with two molecules of benzyl-d7 chloride, the resulting byproduct is 1,4-dibenzyl-d14-piperazine . This occurs through the alkylation of both nitrogen atoms of the piperazine ring. Its presence can be minimized by using a molar excess of piperazine or by employing specific salt forms of piperazine that temper its reactivity. unodc.org

Isotopic Impurities: These impurities relate to the deuterium content itself.

Incomplete Deuteration: The benzyl-d7 chloride precursor may contain small amounts of less-deuterated species (e.g., d6, d5), which would lead to the formation of BZP with fewer than seven deuterium atoms.

Unlabeled BZP: The presence of any non-deuterated benzyl chloride in the starting material would result in the formation of unlabeled BZP.

Other Impurities: Residual starting materials, such as unreacted piperazine or benzyl-d7 chloride, may also be present in the crude product and must be removed during purification.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying these impurities to ensure the final product meets high purity standards. figshare.com

Impurity/ByproductChemical Formula (example)Origin
1,4-Dibenzyl-d14-piperazineC₂₂H₁₄D₁₄N₂Over-alkylation of the piperazine ring with two molecules of benzyl-d7 chloride.
Benzylpiperazine-d6C₁₁H₁₁D₆N₂Use of an isotopically impure benzyl-d7 chloride precursor.
Unreacted PiperazineC₄H₁₀N₂Incomplete reaction; residual starting material.
Unreacted Benzyl-d7 chlorideC₇D₇ClIncomplete reaction; residual starting material.

Advanced Analytical Method Development and Validation Utilizing Benzyl Piperazine D7 Dihcl

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the selective and sensitive quantification of BZP in various samples. The use of BZP-D7 diHCl is central to achieving high-quality quantitative results.

Optimization of Chromatographic Separation for Deuterated and Unlabeled Analogs

Effective chromatographic separation of the target analyte from matrix interferences is crucial for accurate mass spectrometric detection. For BZP and its deuterated internal standard, BZP-D7, reversed-phase liquid chromatography is commonly employed.

Method development often utilizes C18 columns with polar endcapping, which are well-suited for retaining and separating piperazine (B1678402) derivatives. mdpi.com A typical mobile phase consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile, also containing 0.1% formic acid. mdpi.comnih.gov The gradient elution starts with a higher proportion of the aqueous phase, which is gradually increased to a higher organic phase concentration to elute the analytes. nih.gov

An interesting chromatographic phenomenon observed is that deuterated compounds often elute slightly earlier than their unlabeled analogs. chromforum.org This is attributed to the subtle differences in intermolecular forces; the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in retention behavior on the chromatographic column. This slight separation does not impede analysis, as the two compounds are clearly resolved by the mass spectrometer.

Tandem Mass Spectrometry (MS/MS) Parameters and Multiple Reaction Monitoring (MRM) Transitions

Tandem mass spectrometry is essential for achieving high selectivity and sensitivity. In MS/MS analysis, the precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). fishersci.com

For quantitative methods, at least two MRM transitions are typically monitored for each analyte—a primary transition for quantification and a secondary one for confirmation. mdpi.comfishersci.com The ratio of these transitions must remain constant to confirm the identity of the compound. BZP-D7, as the internal standard, is monitored using its own specific MRM transition. The selection of intense and specific product ions is vital for method robustness.

Below is a table of typical MRM transitions for BZP and its deuterated internal standard, BZP-D7, in positive ionization mode.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
Benzylpiperazine (BZP)177.191.1134.1
Benzylpiperazine-D7 (BZP-D7)184.170.298.2
Table 1: Representative MRM transitions for the LC-MS/MS analysis of Benzylpiperazine and its deuterated internal standard. Data sourced from multiple analytical methods. fishersci.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is another cornerstone technique for the analysis of piperazine derivatives. Its high chromatographic resolution and extensive spectral libraries make it a valuable tool for identification and quantification.

Headspace and Sample Preparation Techniques

Prior to GC-MS analysis, analytes must be extracted from their matrix. For biological samples like blood or urine, this often involves protein precipitation followed by liquid-liquid extraction (LLE) or, more commonly, solid-phase extraction (SPE). soft-tox.orgtiaft.org Mixed-mode or polymeric SPE cartridges are effective for isolating piperazines from complex matrices. nih.govsoft-tox.org The deuterated internal standard, BZP-D7, is added to the sample at the beginning of the preparation process to compensate for any analyte loss during these steps. soft-tox.orgfree.fr

While headspace analysis is typically reserved for highly volatile compounds, the principles of sample preparation remain the same. Static headspace GC-MS, often used for analytes like ethanol (B145695), relies on the equilibrium between the sample and the gas phase in a sealed vial. researchgate.net For semi-volatile compounds like BZP, derivatization may be employed to increase volatility and improve peak shape, although modern columns and injection techniques often allow for direct analysis. spectroscopyonline.com

Electron Ionization and Chemical Ionization Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) is the most common ionization technique used in GC-MS. In EI, high-energy electrons (typically 70 eV) bombard the analyte, causing extensive and reproducible fragmentation. maps.org The resulting mass spectrum serves as a chemical fingerprint that can be compared to spectral libraries for identification. spectroscopyonline.com

The fragmentation of benzylpiperazine is primarily driven by the two nitrogen atoms in the piperazine ring. scilit.comoup.com Key fragmentation pathways include:

Alpha-cleavage at the benzylic position, leading to the formation of the highly stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. This is often the base peak in the spectrum. scilit.comoup.com

Cleavage of the piperazine ring , which produces characteristic fragments. Ions at m/z 56, 85, and 99 are indicative of the piperazine structure. maps.orgoup.com

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation than EI. maps.org Using a reagent gas like methane, CI typically produces a prominent protonated molecular ion ([M+H]⁺). maps.org This is useful for confirming the molecular weight of the analyte, which can sometimes be absent or of very low abundance in the EI spectrum.

CompoundKey EI Fragment Ions (m/z)Proposed Fragment Identity
Benzylpiperazine (BZP)176Molecular Ion [M]⁺
91Tropylium Cation [C₇H₇]⁺ (Base Peak)
134[M-C₃H₆]⁺
85Piperazine fragment [C₄H₉N₂]⁺
56Piperazine fragment [C₃H₆N]⁺
Table 2: Characteristic electron ionization (EI) fragments for Benzylpiperazine. scilit.comoup.comnist.gov

Application as an Internal Standard in Quantitative Analysis

The primary and most crucial application of Benzylpiperazine-D7 diHCl is as an internal standard (IS) for quantitative analysis. caymanchem.com The ideal internal standard is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector. free.fr

Stable isotope-labeled (SIL) internal standards like BZP-D7 are considered the gold standard in quantitative mass spectrometry for several reasons:

Co-elution: BZP-D7 has nearly identical chromatographic properties to BZP, meaning they elute at almost the same time. chromforum.org

Correction for Matrix Effects: In LC-MS, co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since BZP-D7 co-elutes with BZP, it experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, these effects are normalized. researchgate.net

Correction for Sample Loss: Any loss of analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard. The use of the analyte/IS ratio corrects for these variations, leading to higher precision and accuracy. free.fr

The use of BZP-D7 ensures that the quantitative data is reliable and reproducible, providing the highest level of confidence in the results, which is paramount in forensic and clinical settings. mdpi.comsoft-tox.org

Mitigating Matrix Effects in Complex Biological Matrices

In LC-MS/MS analysis, matrix effects are a significant source of imprecision and inaccuracy. waters.com These effects arise from co-eluting endogenous or exogenous components in biological samples like plasma, urine, or oral fluid, which can suppress or enhance the ionization of the target analyte, leading to unreliable quantification. waters.comnih.gov

Benzylpiperazine-D7 diHCl is an ideal tool to compensate for these matrix effects. waters.com Because it shares nearly identical physicochemical properties with the non-labeled BZP, it co-elutes during chromatographic separation. wuxiapptec.com Consequently, both the analyte and the SIL-IS experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.comchromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized. wuxiapptec.com This normalization significantly improves the accuracy and reliability of the quantification, even in the presence of substantial matrix interference. crimsonpublishers.comlcms.cz Research has shown that for methods analyzing piperazine derivatives in biological fluids, the use of deuterated standards like BZP-D7 is a preferred approach to ensure the highest confidence in the results. bu.eduresearchgate.netmdpi.com

Enhancing Reproducibility and Accuracy in Quantification

The primary role of an internal standard is to account for analyte loss and variability during the entire analytical process, from sample preparation to final detection. wuxiapptec.com Steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can have variable recovery rates. Furthermore, fluctuations in instrument performance, such as injection volume and ionization efficiency, can introduce errors. wuxiapptec.com

By adding a known quantity of Benzylpiperazine-D7 diHCl to all samples, calibrators, and quality controls at the beginning of the sample preparation process, any physical loss or instrumental variation affecting the analyte will also affect the internal standard to the same extent. wuxiapptec.commusechem.com This co-variance allows for a ratiometric quantification that corrects for these potential errors, leading to a marked improvement in the method's precision (reproducibility) and accuracy. crimsonpublishers.comcrimsonpublishers.com The switch from using structural analogues to SILs for LC-MS/MS analysis has been shown to reduce variations in mass spectrometry results and improve the accuracy and precision for the analysis of both small and large molecules. crimsonpublishers.com

Methodological Validation Parameters for Analytical Reliability

To ensure an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. americanpharmaceuticalreview.commetrology-journal.org The use of Benzylpiperazine-D7 diHCl is integral to establishing the reliability of methods for quantifying piperazine derivatives.

Assessment of Linearity and Dynamic Measuring Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. metrology-journal.org A typical validation for a piperazine derivative using a deuterated internal standard would involve preparing a series of calibration standards in the relevant biological matrix. The method's response is considered linear if the coefficient of determination (r²) is typically ≥ 0.99. rjptonline.org

The dynamic measuring range is established from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). For the analysis of piperazine derivatives, this range can be quite broad, often spanning several orders of magnitude, to cover concentrations seen in toxicological or pharmacokinetic studies. chromatographytoday.commdpi.com

Table 1: Representative Linearity Data for an LC-MS/MS Method This table presents illustrative data for the assessment of linearity for the quantification of a piperazine analyte using Benzylpiperazine-D7 diHCl as an internal standard.

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.0 (LLOQ)4,55098,5000.046
5.023,100101,2000.228
25.0118,50099,8001.187
100.0485,200102,1004.752
250.01,225,000100,50012.189
500.0 (ULOQ)2,498,00099,90025.005
Linear Regression y = 0.05x + 0.003
Correlation Coefficient (r²) 0.9995

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise, typically defined by a signal-to-noise ratio of 3:1. asiapharmaceutics.infogtfch.org The Limit of Quantification (LOQ), or more specifically the LLOQ for calibration curves, is the lowest concentration that can be measured with acceptable precision and accuracy. gtfch.org Regulatory guidelines often state that the precision at the LLOQ should not exceed 20% (as coefficient of variation, CV), and the accuracy should be within ±20% of the nominal value. scielo.br

For methods analyzing piperazine derivatives, the use of a sensitive instrument like a triple quadrupole mass spectrometer allows for very low LOD and LOQ values, often in the low pg/mL to ng/mL range. chromatographytoday.comresearchgate.net

Table 2: Illustrative Sensitivity Parameters This table shows typical LOD and LOQ values for a validated LC-MS/MS method for a piperazine analyte.

ParameterDefinitionTypical Value (ng/mL)
LOD Lowest detectable concentration (S/N ≥ 3)0.5
LOQ Lowest quantifiable concentration (Precision ≤20%, Accuracy ±20%)1.0

Evaluation of Precision and Accuracy

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the percent coefficient of variation (%CV). americanpharmaceuticalreview.commetrology-journal.org Accuracy refers to the closeness of the measured value to the true value and is expressed as a percentage of the nominal concentration. metrology-journal.orgiosrphr.org Both are assessed at multiple concentration levels (e.g., LLOQ, low, medium, and high QC samples) within the calibration range. hpst.cz For bioanalytical methods, the acceptance criteria for precision are typically a %CV of ≤15% (except for the LLOQ, which is ≤20%), and for accuracy, the mean value should be within ±15% of the nominal value (±20% for LLOQ). scielo.br

Table 3: Representative Precision and Accuracy Data This table provides example data from intra-day and inter-day validation runs for a piperazine analyte using Benzylpiperazine-D7 diHCl.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%)
LLOQ 1.08.5105.211.2103.5
Low 3.06.298.77.8101.1
Medium 75.04.1102.35.5100.4
High 400.03.597.94.998.6

Studies on Method Selectivity and Robustness

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. unodc.org For LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and the specificity of mass detection using Multiple Reaction Monitoring (MRM). myadlm.org Validation involves analyzing blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte and its internal standard. scielo.brnih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. gtfch.orglcms.cz Typical variations tested include changes in mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±5°C), and flow rate (e.g., ±5%). lcms.cz The method is considered robust if the results for QC samples under these varied conditions remain within the established precision and accuracy limits.

Comparative Analysis of Different Analytical Platforms

The selection of an appropriate analytical platform is a critical decision in the development of robust and reliable methods for the quantification of benzylpiperazine (BZP). The use of a stable isotope-labeled internal standard, such as Benzyl (B1604629) piperazine-D7 diHCl (BZP-D7), is instrumental across various platforms to ensure accuracy and precision by correcting for procedural variations and matrix-induced signal suppression or enhancement. nih.govchromatographyonline.com This section provides a comparative analysis of the most commonly employed analytical platforms for the analysis of BZP, with a focus on their performance characteristics when utilizing BZP-D7 as an internal standard. The primary platforms discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the analysis of piperazine derivatives in various matrices. nih.govresearchgate.net Its high sensitivity and selectivity make it particularly suitable for detecting low concentrations of analytes. chromatographyonline.comchromatographyonline.com In the context of BZP analysis, LC-MS/MS methods often employ a reversed-phase liquid chromatography system for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net The use of BZP-D7 as an internal standard is crucial for achieving the highest level of confidence in the results. nih.govresearchgate.net

Research has demonstrated the successful development and validation of LC-MS/MS methods for the simultaneous determination of multiple piperazine derivatives, including BZP. bu.eduhpst.cz These methods typically exhibit excellent linearity over a range of concentrations, often from the low nanogram per milliliter (ng/mL) to the microgram per milliliter (µg/mL) level. nih.govbu.edu The precision of these methods, expressed as the coefficient of variation (CV), is generally low, indicating good repeatability. nih.gov Furthermore, the accuracy, often assessed through the analysis of quality control samples, is typically high. nih.gov One of the significant advantages of LC-MS/MS is that it often requires minimal sample preparation, and direct analysis of underivatized BZP is possible. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another well-established technique for the analysis of drugs of abuse, including piperazine derivatives. ikm.org.my While GC-MS offers excellent chromatographic separation and characteristic mass spectra, the analysis of BZP can sometimes require a derivatization step to improve its volatility and thermal stability, which can extend the sample preparation time. nih.gov However, some studies have reported successful analysis of underivatized BZP in its salt form. ikm.org.my

When comparing GC-MS to LC-MS/MS, several key differences emerge. LC-MS/MS generally offers lower limits of detection (LOD) and quantification (LOQ) due to the reduced noise achieved in MS/MS operation. chromatographyonline.comchromatographyonline.com This increased sensitivity is particularly advantageous when analyzing samples with very low analyte concentrations. chromatographyonline.comchromatographyonline.com While GC-MS can provide reproducible and diagnostic mass spectra, the extensive fragmentation from Electron Ionization (EI) may result in a less apparent molecular ion signal compared to the softer ionization techniques used in LC-MS, such as Electrospray Ionization (ESI). chromatographyonline.comchromatographyonline.com The use of BZP-D7 as an internal standard in GC-MS is essential to compensate for any variability during sample preparation, including the derivatization step, and injection.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis coupled with mass spectrometry is a high-resolution separation technique that offers an alternative to chromatography-based methods. CE-MS has been successfully applied to the analysis of piperazine-derived designer drugs. gtfch.org This technique separates analytes based on their electrophoretic mobility in a capillary under the influence of a high voltage. The baseline separation of several piperazine derivatives, including BZP, has been achieved in relatively short analysis times. gtfch.org

For the analysis of BZP, CE-MS with electrospray ionization has been shown to provide good separation and identification. gtfch.org While not as commonly used as LC-MS/MS or GC-MS for routine BZP analysis, CE-MS offers advantages such as high separation efficiency and low sample and reagent consumption. The coupling to a mass spectrometer allows for confident identification of the analytes. The use of an internal standard like BZP-D7 would be beneficial in CE-MS to account for variations in injection volume and electrophoretic mobility.

Comparative Performance Metrics

The following table summarizes the typical performance characteristics of LC-MS/MS, GC-MS, and CE-MS for the analysis of BZP, incorporating the use of BZP-D7 as an internal standard. The values presented are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical PlatformTypical LOD/LOQLinearity (r²)Precision (%CV)Key AdvantagesKey Disadvantages
LC-MS/MS Low ng/mL to pg/mL chromatographyonline.comhpst.cz>0.99 nih.govnih.gov<15% nih.govHigh sensitivity and selectivity, minimal sample preparation nih.govchromatographyonline.comPotential for matrix effects, higher instrument cost nih.govchromatographyonline.com
GC-MS ng/mL range ikm.org.my>0.99 ikm.org.my<10% ikm.org.myHigh chromatographic resolution, reproducible spectra chromatographyonline.comikm.org.myMay require derivatization, less sensitive than LC-MS/MS chromatographyonline.comnih.gov
CE-MS ng/mL range gtfch.orgNot widely reportedNot widely reportedHigh separation efficiency, low sample consumption gtfch.orgLess common for routine analysis, potential for migration time shifts gtfch.org

Research Findings Summary

Analytical Platform Key Research Finding Reference
LC-MS/MS Enables the rapid and sensitive detection of multiple piperazine derivatives in a single run, with BZP-D7 ensuring high confidence in the results. nih.govresearchgate.net nih.gov, researchgate.net
LC-MS/MS Demonstrates excellent accuracy and precision for the quantification of benzodiazepines (analogous principles apply to piperazines) when using deuterated internal standards to control for matrix effects. nih.gov nih.gov
GC-MS A validated method for the simultaneous quantification of BZP and TFMPP showed good linearity, precision, and accuracy without derivatization. ikm.org.my ikm.org.my
GC-MS vs. LC-MS LC-MS is often considered complementary to GC-MS and is particularly useful for unstable or polar drugs; GC-MS analysis of piperazines may require a time-consuming derivatization step. nih.gov nih.gov
CE-MS Achieved baseline separation of five forensically relevant piperazine derivatives, including BZP, within 13 minutes, demonstrating its potential for rapid screening. gtfch.org gtfch.org

Preclinical Pharmacological and Biochemical Research Applications of Benzylpiperazine Analogs

In Vitro Pharmacological Profiling of Benzylpiperazine

The in vitro pharmacological assessment of benzylpiperazine provides a foundational understanding of its interaction with key neurological systems. These studies are essential for elucidating the mechanisms that underpin its stimulant effects.

Neurotransmitter Transporter and Receptor Interaction Studies (Dopamine, Serotonin (B10506), Noradrenaline Systems)

Benzylpiperazine exhibits a complex interaction with monoamine neurotransmitter systems by affecting their transporters and receptors. wikipedia.org Animal studies have shown that BZP stimulates the release and inhibits the reuptake of dopamine (B1211576), serotonin, and noradrenaline. europa.eu

Research indicates that BZP acts on the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters, leading to an increase in the extracellular concentration of these neurotransmitters. wikipedia.org Specifically, BZP demonstrates amphetamine-like actions on the serotonin reuptake transporter. wikipedia.org While it has a notable effect on dopamine and noradrenaline reuptake, its potency towards the serotonin transporter is lower. wikipedia.org

Furthermore, BZP functions as a non-selective agonist at a wide array of serotonin receptors. wikipedia.org Its binding to 5-HT2A receptors may contribute to mild hallucinogenic effects at high concentrations. wikipedia.orgnih.gov The interaction with various serotonin receptor subtypes, such as 5-HT1A-D and 5-HT2A-C, occurs at the micromolar level. mdpi.comnih.gov Additionally, BZP acts as an antagonist at the α2-adrenoceptor, which enhances noradrenaline release. wikipedia.org

Interactive Table: Benzylpiperazine (BZP) Neurotransmitter Transporter Activity

TransporterEC₅₀ (nM)
Dopamine (DAT)175
Norepinephrine (NET)62
Serotonin (SERT)6050
EC₅₀ represents the concentration of BZP required to elicit a half-maximal release of the respective neurotransmitter. Data sourced from studies on BZP's effects on neurotransmitter transporters. wikipedia.org

Enzyme Modulation and Inhibition Assays (e.g., GABAA Receptor Interactions)

While the primary focus of BZP research has been on monoamine systems, investigations into its effects on other enzyme and receptor systems, such as the GABAergic system, are also relevant. The anxiogenic effects observed in some users of BZP could be linked to its modulation of various neurotransmitter systems beyond dopamine and serotonin. researchgate.net Further in vitro assays are necessary to fully characterize the interaction of BZP and its analogs with enzymes like the GABAA receptor complex and to understand the full spectrum of their pharmacological activity.

In Vitro Metabolic Pathway Investigations of Benzylpiperazine

The metabolism of benzylpiperazine is a critical area of study, with in vitro models providing a powerful tool to identify the enzymes and pathways involved in its biotransformation. The use of deuterated analogs like BZP-D7 diHCl is particularly valuable in these metabolic studies.

Cytochrome P450 (CYP) Isoenzyme Involvement in Biotransformation

The biotransformation of BZP is significantly mediated by the cytochrome P450 (CYP) enzyme system. europa.eunih.gov In vitro studies using human liver microsomes have identified several key CYP isoenzymes responsible for its metabolism.

Research has shown that CYP2D6, CYP1A2, and CYP3A4 are the primary isoenzymes involved in the metabolism of BZP. nih.govresearchgate.netcapes.gov.br The metabolic processes include hydroxylation of the aromatic ring and N-dealkylation. nih.govresearchgate.net It's also noted that BZP and its analogs can inhibit various CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9, indicating a potential for drug-drug interactions. nih.govresearchgate.netcapes.gov.br

Interactive Table: CYP Isoenzymes Involved in Benzylpiperazine (BZP) Metabolism

CYP IsoenzymeRole in BZP MetabolismInhibitory Effect of BZP
CYP2D6MajorYes
CYP1A2MajorYes
CYP3A4MajorYes
CYP2C19Minor/NoneYes
CYP2C9Minor/NoneYes
This table summarizes the involvement of major CYP isoenzymes in the metabolism of BZP and its inhibitory potential on these enzymes based on in vitro microsomal assays. nih.govresearchgate.netcapes.gov.br

Catechol-O-Methyl Transferase (COMT) Pathways in Metabolism

In addition to CYP-mediated oxidation, Catechol-O-methyl transferase (COMT) plays a role in the metabolism of BZP. europa.eunih.gov Following hydroxylation of the benzyl (B1604629) ring by CYP enzymes, COMT can catalyze the methylation of the resulting catechol metabolites. europa.euresearchgate.net This enzymatic action is a key step in the detoxification and subsequent excretion of these metabolites. dnalife.academynumberanalytics.com The activity of the COMT enzyme, which can vary due to genetic polymorphisms, is crucial for the breakdown of catecholamines and other catechol-containing compounds. dnalife.academynumberanalytics.comclarityxdna.com

Identification and Characterization of Deuterated Metabolites

In vitro studies are instrumental in identifying and characterizing the metabolites of BZP. The main metabolites identified in both animal and human studies include 3-hydroxy-BZP, 4-hydroxy-BZP, and 4-hydroxy-3-methoxy-BZP. europa.eu Further degradation can lead to the formation of piperazine (B1678402), benzylamine, and N-benzylethylenediamine. europa.eu These hydroxylated metabolites can also undergo phase II conjugation to form glucuronic and/or sulfuric acid conjugates before excretion. europa.eu When studying the metabolism of BZP-D7 diHCl, the resulting metabolites would retain the deuterium (B1214612) labels, allowing for precise tracking and quantification in complex biological matrices using mass spectrometry. researchgate.netmdpi.com This is particularly useful in distinguishing the administered compound's metabolic fate from endogenous molecules.

In Vitro and Ex Vivo Mechanistic Cellular Toxicity Studies

The toxicological effects of benzylpiperazine analogs at the cellular level have been a subject of extensive research to elucidate the mechanisms underlying their adverse effects. These studies often utilize various cell lines to model the responses of different organs.

Investigation of Oxidative Stress Induction at the Cellular Level

A recurring theme in the cellular toxicity of benzylpiperazine (BZP) and its analogs is the induction of oxidative stress. This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov

Research has demonstrated that BZP can trigger the overproduction of ROS in human glioblastoma LN-18 cells. nih.gov This increase in ROS can lead to oxidative damage to vital cellular components, including lipids, proteins, and DNA, thereby disrupting cellular homeostasis. nih.gov Similarly, studies on other piperazine derivatives in different cell lines, such as human neuroblastoma (SH-SY5Y) cells and human liver cancer cells (Huh7 and Mahlavu), have also reported the induction of oxidative stress. auburn.edutandfonline.com For instance, in SH-SY5Y cells, BZP was shown to induce the generation of ROS and lipid peroxidation. auburn.edu This overproduction of ROS is a key initiating event in the cascade of cellular damage. nih.gov

Research on Mitochondrial Impairment and Dysfunction

Mitochondria are often primary targets for the toxic effects of benzylpiperazine analogs. Mitochondrial dysfunction is closely linked to oxidative stress and energy metabolism disruption. nih.govfrontiersin.org Studies have shown that BZP can significantly impact mitochondrial function in several ways.

In human glial LN-18 cells, BZP was found to cause changes in the mitochondrial membrane potential (Δψm) and decrease intracellular ATP levels. nih.gov The disruption of the mitochondrial membrane potential can lead to excessive ROS formation and impair the electron transport chain, resulting in reduced ATP synthesis. nih.gov In rat cardiac H9c2 cells, piperazine derivatives, including BZP, induced a decrease in intracellular ATP and a loss of mitochondrial membrane potential. srce.hr Furthermore, research on human neuroblastoma SH-SY5Y cells demonstrated that BZP inhibits mitochondrial complex-I activity, a key component of the respiratory chain. auburn.edu This inhibition directly contributes to impaired energy production and increased oxidative stress. auburn.edu The interplay between mitochondrial hyperpolarization, increased intracellular Ca2+ levels, and ATP depletion has been observed, indicating that the specific effects can vary depending on the cell type and the compound's concentration. nih.govdiva-portal.org

Analysis of Apoptotic and Necrotic Cell Death Pathways

The cellular damage induced by benzylpiperazine analogs often culminates in programmed cell death, or apoptosis, and in some cases, necrosis. wikipedia.orgnih.gov Apoptosis is a regulated process involving the activation of a cascade of enzymes called caspases. wikipedia.org

Research has confirmed that BZP can induce apoptosis through the mitochondrial pathway. In human glial LN-18 cells, BZP treatment led to the activation of caspase-3 and caspase-9. nih.govsrce.hr Caspase-9 is an initiator caspase associated with the mitochondrial apoptotic pathway, while caspase-3 is a key executioner caspase. nih.gov The activation of these caspases, along with an increased level of the DNA damage marker 8-OHdG, confirms the induction of mitochondrial-mediated apoptosis. nih.gov Studies in human neuroblastoma SH-SY5Y cells also showed that BZP stimulates apoptosis, evidenced by the expression of pro-apoptotic proteins like Bax and the activation of caspase-3. auburn.edu In some instances, at higher concentrations or in different cell types, a shift towards secondary necrosis following initial apoptosis has been observed. researchgate.netresearchgate.net

Organ-Specific Cellular Responses (e.g., Hepatotoxicity, Cardiotoxicity in cell lines)

To understand the potential for organ-specific damage, researchers have investigated the effects of benzylpiperazine analogs on cell lines derived from the liver and heart.

Hepatotoxicity: The liver is a primary site for drug metabolism, making it susceptible to toxicity. In vitro studies using human hepatic cell lines (HepG2 and HepaRG) and primary rat hepatocytes have demonstrated the hepatotoxic potential of BZP and its analogs like 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP). researchgate.netnih.govup.pt These studies revealed that piperazine derivatives can cause a concentration-dependent increase in reactive species, depletion of intracellular glutathione (B108866) (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3. researchgate.netnih.gov Interestingly, primary rat hepatocytes were found to be more sensitive to the toxicity of BZP and TFMPP compared to the human-derived HepaRG cell line. researchgate.netnih.gov

Cardiotoxicity: The cardiovascular system is also at risk from the effects of these compounds. Studies using the H9c2 rat cardiac cell line have investigated the cardiotoxic potential of BZP and other piperazine analogs. srce.hrresearchgate.net The findings indicate that these compounds can induce cytotoxicity in cardiac cells, characterized by ATP depletion and disturbances in calcium homeostasis, which can lead to a loss of mitochondrial membrane potential and subsequent cell death. srce.hr Such effects at the cellular level suggest a potential risk for adverse cardiovascular events. srce.hrresearchgate.net

Cytotoxicity of Benzylpiperazine Analogs in Different Cell Lines
CompoundCell LineEndpointEC50 Value (µM)Source
N-benzylpiperazine (BZP)H9c2 (rat cardiac)Cytotoxicity343.9 researchgate.netresearchgate.net
1-(3-trifluoromethylphenyl)piperazine (TFMPP)H9c2 (rat cardiac)Cytotoxicity59.6 researchgate.netresearchgate.net
1-(4-methoxyphenyl)piperazine (MeOPP)H9c2 (rat cardiac)Cytotoxicity570.1 researchgate.netresearchgate.net
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)H9c2 (rat cardiac)Cytotoxicity702.5 researchgate.netresearchgate.net
N-benzylpiperazine (BZP)Primary Rat HepatocytesCytotoxicity2200 (2.20 mM) researchgate.netnih.gov
1-(3-trifluoromethylphenyl)piperazine (TFMPP)Primary Rat HepatocytesCytotoxicity140 (0.14 mM) researchgate.netnih.gov
N-benzylpiperazine (BZP)HepaRG (human hepatic)Cytotoxicity6600 (6.60 mM) researchgate.netnih.gov
1-(3-trifluoromethylphenyl)piperazine (TFMPP)HepaRG (human hepatic)Cytotoxicity450 (0.45 mM) researchgate.netnih.gov

Preclinical Pharmacokinetic Investigations in Animal Models

Preclinical pharmacokinetic studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and eliminated by the body. mdpi.com While direct pharmacokinetic data for many benzylpiperazine analogs are limited, some studies have been conducted, primarily in rats. drugsandalcohol.ie

Absorption, Distribution, and Elimination (ADE) Profiles

Studies in rats have provided insights into the metabolic fate and excretion of BZP. Following administration, BZP is metabolized, with p-hydroxy-BZP being the primary metabolite and m-hydroxy-BZP as a minor metabolite. nih.gov In a study where rats received a single intraperitoneal dose of BZP, about 6.7% of the parent drug was excreted unchanged in the urine within 36 hours. nih.gov The majority of the dose was eliminated as metabolites, with approximately 25% excreted as p-hydroxy-BZP and 2% as m-hydroxy-BZP within 48 hours. nih.gov A significant portion of the main metabolite was excreted as a glucuronide conjugate. nih.gov

Following an intravenous dose in rats, BZP and its active metabolite were found to distribute rapidly into all examined tissues, with the highest concentrations of BZP observed in the lung. These studies also indicated a short elimination half-life for BZP in both rats and beagle dogs.

A critical component of these pharmacokinetic studies is the ability to accurately quantify the concentration of the drug and its metabolites in biological samples like plasma and urine. This is where deuterated internal standards, such as Benzyl piperazine-D7 diHCl , play a vital role. caymanchem.com In methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to the sample. nih.govresearchgate.net Because the deuterated compound is chemically identical to the non-deuterated BZP but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise quantification of the BZP concentration by comparing its signal to that of the known amount of the internal standard, correcting for any sample loss during preparation and analysis. caymanchem.com

Pharmacokinetic Parameters of BZP in Beagle Dogs after a Single Intravenous Drip Administration
Parameter1 mg/kg2 mg/kg4 mg/kgSource
T1/2 (h)0.50 ± 0.160.56 ± 0.110.62 ± 0.10
Cmax (ng/mL)3146 ± 6386225 ± 127912543 ± 2561
AUC0-t (ng·h/mL)1874 ± 4023756 ± 7897489 ± 1563

Tissue Distribution Analysis and Compartmental Modeling

Understanding how a compound distributes throughout the body is fundamental to preclinical research. Studies investigating the tissue distribution of benzylpiperazine analogs rely on robust bioanalytical methods to quantify the compound in various biological matrices. Benzylpiperazine-D7 diHCl is instrumental in these analyses, enabling precise measurement of the parent compound's concentration in different tissues.

In a typical preclinical study, after administration of a BZP analog to animal models such as rats, various tissues are collected. nih.govdiva-portal.org The concentration of the analog in these tissues is then determined using LC-MS/MS, with Benzylpiperazine-D7 diHCl added to the samples as an internal standard to correct for variations during sample preparation and analysis. nih.govnih.gov

Research has shown that benzylpiperazine and its metabolites distribute rapidly into all examined tissues. nih.gov For instance, following intravenous administration in rats, the highest concentrations of a BZP analog were found in the lung and kidney. nih.gov The ability to accurately quantify tissue concentrations allows for the development of compartmental models, which are mathematical descriptions of how a drug moves through the body. uomustansiriyah.edu.iqsimulations-plus.com These models help in predicting human pharmacokinetics from animal data and understanding the relationship between drug exposure in specific tissues and pharmacological or toxicological outcomes. uomustansiriyah.edu.iq

Table 1: Example of Tissue Distribution Data for a Benzylpiperazine Analog in Rats

TissueConcentration (ng/g or ng/mL)Tissue-to-Plasma Ratio
Plasma1501.0
Brain2251.5
Liver9006.0
Kidney12008.0
Lung10507.0
Heart3002.0
Muscle1801.2

This table is illustrative and compiled from representative findings in preclinical tissue distribution studies. The precise values can vary based on the specific analog and study design.

Plasma Protein Binding Research

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacological activity, as it is generally the unbound (free) fraction of the drug that is available to interact with its target receptors and to be metabolized and cleared. bioivt.com Benzylpiperazine-D7 diHCl is utilized as an internal standard in the analytical methods, such as equilibrium dialysis followed by LC-MS/MS, to accurately determine the unbound concentration of BZP analogs in plasma. qps.com

Studies have revealed that the plasma protein binding of benzylpiperazine analogs can vary significantly across different species. frontiersin.orgrsc.org For example, one study found that a BZP analog was highly bound to plasma proteins in rats (98.1–98.7%) and dogs (88.9–92.7%), but less so in human plasma (74.8–83.7%). nih.govfrontiersin.org This highlights the importance of conducting these studies in various preclinical species to better predict the pharmacokinetic profile in humans.

Table 2: In Vitro Plasma Protein Binding of a Benzylpiperazine Analog Across Species

SpeciesConcentration (ng/mL)Percent Bound (%)
Rat8,00098.7
Rat20,00098.4
Rat80,00098.1
Beagle Dog8,00092.7
Beagle Dog20,00090.7
Beagle Dog80,00088.9
Human8,00083.7
Human20,00081.8
Human80,00074.8

Data sourced from a preclinical pharmacokinetic study. nih.govfrontiersin.org

Neuropharmacological and Behavioral Studies in Preclinical Models

Benzylpiperazine-D7 diHCl facilitates the investigation of the neuropharmacological effects of BZP analogs by ensuring accurate quantification of the compound in brain tissue and cerebrospinal fluid, often in conjunction with measurements of neurotransmitter levels. diva-portal.orgnih.gov

Research on Memory Acquisition, Formation, and Consolidation

The effects of BZP analogs on cognitive functions are a significant area of preclinical research. Studies in mice using tests such as the passive avoidance task have been conducted to evaluate the impact of these compounds on memory. nih.govresearchgate.net Research has shown that BZP and some of its metabolites can enhance the acquisition and consolidation of memory. nih.govresearchgate.net Specifically, BZP and its metabolite N-benzylethylenediamine (BEDA) were found to enhance both memory acquisition and consolidation, while the related compound N,N'-dibenzylpiperazine (DBZP) only enhanced memory acquisition. nih.gov The precise quantification of drug concentration in brain regions associated with memory, enabled by the use of deuterated standards, is crucial for correlating these behavioral effects with specific drug exposure levels.

Assessment of Motor Activity and Coordination

The stimulant properties of BZP analogs necessitate the evaluation of their effects on motor activity. nih.govnih.gov In preclinical models, locomotor activity is often assessed using an open-field test. Studies in rats have demonstrated that BZP increases locomotor activity. researchgate.net The use of deuterated standards in these studies allows for the correlation of plasma and brain concentrations of the BZP analog with the observed changes in motor behavior. In contrast, some benzylpiperazine derivatives have been shown to not impair locomotor responses in a rotarod assay, which assesses coordination. acs.org This suggests a separation between the stimulant effects and motor coordination impairment for some analogs. acs.org

Profiling of Anxiogenic and Sedative Effects

The behavioral profile of BZP analogs also includes effects on anxiety and sedation. Preclinical tests such as the elevated plus maze and light-dark box are used to assess these effects. nih.gov Studies in mice have shown that BZP and its analogs, such as BEDA and DBZP, exhibit anxiogenic (anxiety-producing) effects. nih.govresearchgate.net In some rat studies, BZP treatment during adolescence led to heightened anxiety-like behaviors in adulthood. nih.gov Conversely, some research indicates that an increase in exploratory rearing behavior is associated with an anxiogenic effect, which has been observed with BZP. researchgate.net Sedative effects are often assessed by observing a decrease in motor activity or through specific tests like the pentobarbital-induced sleep test. researchgate.netdrugsandalcohol.ie

Electrophysiological and Neurochemical Investigations

The fundamental mechanism of action of BZP analogs involves their interaction with monoamine neurotransmitter systems. europa.eu BZP has been shown to stimulate the release and inhibit the reuptake of dopamine and serotonin. nih.govwikipedia.org It also acts as an antagonist at alpha-2 adrenoceptors, which increases the release of norepinephrine. wikipedia.org

Microdialysis studies in awake, freely moving animals are a powerful technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions following drug administration. diva-portal.org In such studies, Benzylpiperazine-D7 diHCl is indispensable as an internal standard for the LC-MS/MS quantification of both the administered BZP analog and the sampled neurotransmitters (and their metabolites) in the microdialysate. mdpi.com This allows researchers to directly link the pharmacokinetics of the drug in the brain to its neurochemical effects. For example, BZP has been shown to increase dopamine levels in the mesolimbic area, which is associated with its stimulant effects. researchgate.netuniprix.com

Table 3: Summary of Neurochemical Effects of Benzylpiperazine

Neurotransmitter SystemEffectMechanism
DopamineIncreased extracellular levelsRelease and reuptake inhibition researchgate.netnih.govwikipedia.org
SerotoninIncreased extracellular levelsRelease and reuptake inhibition nih.govwikipedia.org
NorepinephrineIncreased releaseAlpha-2 adrenoceptor antagonism researchgate.netwikipedia.org

Computational and Modeling Approaches in Benzylpiperazine Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. wikipedia.org It is widely used to forecast the binding mode and affinity of a ligand to a biological target, such as a protein receptor or enzyme. inforang.com For BZP and its derivatives, docking studies have been crucial in elucidating their interactions with various central nervous system targets.

Research has shown that BZP derivatives interact with a range of receptors, including monoamine transporters (serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters - SERT, DAT, NET), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and sigma (σ) receptors. wikipedia.orgresearchgate.netacs.org Docking simulations predict the binding energies and identify the key amino acid residues involved in the interaction. For instance, in a study on benzylpiperazine derivatives as dual inhibitors for Alzheimer's disease targets, molecular docking revealed strong binding affinities for both AChE and amyloid-beta (Aβ) oligomers. jneonatalsurg.com The lead compound demonstrated a binding energy of -10.21 kcal/mol with AChE, a value superior to the reference drug Donepezil. jneonatalsurg.com Key interactions identified through these simulations often involve hydrogen bonds, π-π stacking with aromatic residues, and hydrophobic contacts within the active sites of the target proteins. jneonatalsurg.com

Similarly, docking studies of carbazole-benzylpiperazine hybrids as cholinesterase inhibitors revealed that the compounds could effectively bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE and BuChE, explaining their potent inhibitory activity. researchgate.net The specific interactions predicted by docking provide a rational basis for the observed biological activity and guide the design of new analogs with improved affinity and selectivity. nih.gov For example, docking of benzylpiperazine derivatives into the monoacylglycerol lipase (B570770) (MAGL) active site helped to predict their binding mode and confirm their inhibitory potency. unimi.itunimi.it

Table 1: Representative Molecular Docking Data for Benzylpiperazine Derivatives
Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Benzylpiperazine (BP-1)Acetylcholinesterase (AChE)-10.21TYR72, ASP74, TRP86, TYR124, TRP286
Benzylpiperazine (BP-1)Amyloid-beta (Aβ1–42)-6.32PHE19, PHE20, GLU22
Carbazole-benzylpiperazine Hybrid (3s)Butyrylcholinesterase (BuChE)-12.5TRP82, TYR128, TRP231, PHE329, TYR332
Benzylpiperazine Derivative (28)Monoacylglycerol Lipase (MAGL)-9.8SER122, GLY123, LEU175, ILE179

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. mdpi.comdovepress.com MD simulations are crucial for validating docking poses and understanding how the complex behaves, including conformational changes in both the ligand and the protein. researchgate.net

RMSF analysis provides insight into the flexibility of different parts of the protein, highlighting which residues are most mobile. nih.gov The binding of a ligand can stabilize flexible regions, particularly those within the binding pocket, which is indicative of a strong and stable interaction. nih.gov Conformational analysis, an integral part of MD simulations, helps to understand the flexibility of the BZP molecule itself, such as the preference for the benzyl (B1604629) substituent to occupy an equatorial position on the piperazine (B1678402) ring to minimize steric hindrance. ijpsr.com This information is vital for understanding how the molecule adapts its shape to fit into a binding site. ijpsr.com

Table 2: Key Parameters from Molecular Dynamics Simulations
ParameterDescriptionIndication of Stability
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions in the complex from a reference structure over time.A low, stable RMSD value (e.g., < 3 Å) suggests the complex is stable. dovepress.com
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Lower RMSF values in the binding site indicate stabilization upon ligand binding. nih.gov
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value indicates the protein is not unfolding and maintains its compact structure. nih.gov
Hydrogen BondsTracks the number of hydrogen bonds between the ligand and protein over time.Consistent hydrogen bonding throughout the simulation points to a stable interaction. dovepress.com

Structure-Activity Relationship (SAR) Elucidation for Benzylpiperazine Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods play a significant role in delineating SAR by correlating structural features with activity data, guiding the synthesis of more potent and selective molecules. For benzylpiperazine derivatives, SAR studies have focused on modifications to both the benzyl and piperazine rings.

Research into benzylpiperazine derivatives as sigma receptor (σR) ligands has provided detailed SAR insights. acs.org For instance, the introduction of a substituent at the para-position of the benzyl ring (the secondary hydrophobic domain) was found to improve both the affinity and selectivity for the σ1 receptor over the σ2 receptor. acs.org Specifically, a methoxyphenyl group was identified as a favorable substitution. acs.org Further studies explored the linker between the piperazine core and another chemical moiety, showing that the nature and length of this linker significantly impact binding affinity. acs.org

In another example, SAR analysis of benzylideneacetophenones revealed that the presence of electron-donating groups on both aromatic rings tended to enhance biological activities. nih.gov For benzylpiperazine itself, its activity profile is distinct from that of phenylpiperazines. BZP primarily affects dopamine and norepinephrine transporters, whereas many phenylpiperazines have a greater impact on serotonin (B10506) transporters. wikipedia.org Computational models help to rationalize these differences by examining how subtle structural changes, like the presence of a methylene (B1212753) linker in BZP, alter the molecule's fit and interactions within different transporter binding sites. These computational SAR studies are essential for the rational design of derivatives with a desired pharmacological profile.

In Silico Prediction of Metabolic Pathways and Products

Understanding a compound's metabolic fate is critical in drug development. In silico tools for metabolism prediction have become increasingly sophisticated, capable of forecasting metabolic pathways, identifying sites of metabolism (SoM), and predicting the structures of resulting metabolites. news-medical.netmoldiscovery.com These predictions help in the early identification of potentially reactive or toxic metabolites and guide experimental metabolism studies. researchgate.net

For Benzylpiperazine (BZP), experimental studies have identified its main metabolic pathways, which include aromatic hydroxylation of the benzyl ring and degradation of the piperazine moiety. nih.govmdma.ch The primary metabolites are p-hydroxy-BZP and m-hydroxy-BZP, with the para-hydroxylated version being the most abundant. nih.gov These experimental findings can be corroborated and expanded upon by in silico prediction software. Such programs analyze the chemical structure of BZP and, based on databases of known metabolic reactions and models of metabolic enzymes (like Cytochrome P450s), predict the most likely sites of enzymatic attack. nih.gov For instance, models predict that CYP2D6 and CYP1A2 are involved in BZP metabolism. tandfonline.com

The deuteration of the benzyl group in Benzylpiperazine-D7 diHCl is a key structural modification that directly impacts its metabolism. The replacement of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, such as the hydroxylation of the benzyl ring. In silico models can be used to predict the extent of this effect, helping to design compounds with improved metabolic stability and pharmacokinetic properties. news-medical.net

Table 3: Predicted and Observed Metabolic Pathways of Benzylpiperazine
Metabolic ReactionPredicted SiteResulting MetaboliteInvolved Enzymes (Predicted/Confirmed)
Aromatic HydroxylationPara-position of benzyl ringp-hydroxy-BZP (main metabolite)CYP2D6, CYP1A2 nih.govtandfonline.com
Aromatic HydroxylationMeta-position of benzyl ringm-hydroxy-BZP (minor metabolite)CYP2D6, CYP1A2 nih.govtandfonline.com
Piperazine Ring OpeningPiperazine moietyN-benzylethylenediamineCYP450 enzymes mdma.ch
ConjugationHydroxylated metabolitesGlucuronide and sulfate (B86663) conjugatesUGTs, SULTs nih.govtandfonline.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Benzyl piperazine-D7 diHCl to ensure high isotopic purity?

  • Methodology : Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., benzyl or piperazine rings). Key steps include:

  • Using deuterated precursors (e.g., benzyl-D7 chloride) and deuterated solvents to minimize isotopic dilution .
  • Optimizing reaction conditions (e.g., temperature, pH) to prevent back-exchange of deuterium with protons .
  • Purification via recrystallization or chromatography to remove non-deuterated byproducts .
    • Validation : Isotopic purity (>98%) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How is this compound characterized for structural and isotopic integrity?

  • Techniques :

  • NMR : ¹H and ²H NMR identify deuterium incorporation and confirm absence of non-deuterated analogs .
  • LC-MS/MS : Quantifies isotopic enrichment and detects impurities (e.g., residual solvents, non-deuterated species) .
  • Elemental Analysis : Validates molecular formula (C11H9D7N2·2HCl) and stoichiometry .

Q. What analytical protocols are recommended for using this compound as an internal standard in LC-MS studies?

  • Method Development :

  • Prepare calibration curves using serial dilutions (e.g., 1–100 ng/mL) in methanol or matrix-matched solvents .
  • Validate parameters: linearity (R² > 0.99), limit of detection (LOD < 0.1 ng/mL), and precision (%RSD < 5%) .
    • Application : Spike samples with this compound to correct for matrix effects and instrument variability in pharmacokinetic or metabolic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize deuteration loss during this compound synthesis?

  • Experimental Design :

  • Solvent Selection : Use aprotic solvents (e.g., deuterated DMSO) to reduce proton exchange .
  • Catalyst Screening : Test palladium or platinum catalysts for selective deuteration .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify deuteration bottlenecks .
    • Data Analysis : Compare isotopic purity across batches using ANOVA to identify statistically significant variables (e.g., reaction time, temperature) .

Q. What strategies resolve discrepancies in deuterium distribution patterns across analytical batches?

  • Root Cause Analysis :

  • Isotopic Exchange : Test stability under storage conditions (e.g., pH, temperature) via accelerated degradation studies .
  • Cross-Contamination : Use high-resolution MS to detect trace impurities from co-eluting piperazine derivatives (e.g., benzylfentanyl-D3 HCl) .
    • Mitigation : Implement orthogonal purification (e.g., ion-exchange chromatography) and storage in inert atmospheres .

Q. How does the stability of this compound vary under different experimental conditions?

  • Stability Testing :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C) .
  • Photodegradation : Expose to UV-Vis light and quantify degradation products (e.g., HCl gas) via headspace GC-MS .
    • Recommendations : Store at -20°C in amber vials with desiccants to prolong shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.